molecular formula C10H11NS B15070975 2-methyl-3-(methylthio)-1H-indole

2-methyl-3-(methylthio)-1H-indole

Cat. No.: B15070975
M. Wt: 177.27 g/mol
InChI Key: QFNVKZVCOACGCV-UHFFFAOYSA-N
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Description

2-methyl-3-(methylthio)-1H-indole is an organic compound with a unique structure that includes an indole ring substituted with a methyl group at the 2-position and a methylthio group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(methylthio)-1H-indole typically involves the reaction of 2-methylindole with a methylthiolating agent. One common method includes the use of methanthiol metal salts in a solvent under reflux conditions to achieve the desired methylthio substitution . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(methylthio)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

2-Methyl-3-(methylthio)-1H-indole is a substituted indole compound that features a methylthio group at the 3-position and a methyl group at the 2-position on the indole ring. Indoles, which are nitrogen-containing heterocycles, are known for their biological activities and utility in organic synthesis. this compound can be employed to generate more complex structures from its base form.

Scientific Research Applications

This compound has applications across different fields:

  • Antimicrobial Properties Research indicates that this compound has antimicrobial properties, particularly against resistant strains of bacteria.
  • Anticancer Activity Some derivatives of indole compounds have demonstrated anticancer activity by inhibiting enzymes involved in cell proliferation. Ongoing research is examining the specific interactions and mechanisms of action, focusing on how this compound affects cellular pathways and molecular targets.
  • Molecular Interactions Interaction studies have focused on the compound's binding affinity to molecular targets, such as proteins involved in cancer pathways and bacterial resistance mechanisms. Molecular docking studies predict how this compound binds to target proteins, offering insights into its potential therapeutic effects.

Synthesis of this compound

The synthesis of this compound typically involves several approaches:

  • Reacting H-indole-3-carboxaldehyde with anthranilamide .
  • Using Lawesson’s reagent for thionation and alkylation to yield 2-(1H-indol-3-yl)-4-(methylthio)quinazolinone .

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameDescriptionUnique Features
Indole-3-acetic acidA plant hormone involved in growth and developmentCritical role in plant physiology
1-MethylindoleA simple indole derivative used in organic synthesisLess complex structure
3-MethylthioindoleAn indole derivative with a similar methylthio groupSimilar substitution pattern

Mechanism of Action

The mechanism of action of 2-methyl-3-(methylthio)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(methylthio)furan: Similar structure but with a furan ring instead of an indole ring.

    2-methyl-3-(methylthio)thiophene: Contains a thiophene ring.

    2-methyl-3-(methylthio)pyrrole: Features a pyrrole ring.

Uniqueness

2-methyl-3-(methylthio)-1H-indole is unique due to its indole ring, which imparts distinct chemical and biological properties. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound particularly valuable for research and development.

Biological Activity

2-Methyl-3-(methylthio)-1H-indole is a substituted indole compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from recent research findings.

Chemical Structure and Properties

This compound features a methylthio group at the 3-position and a methyl group at the 2-position of the indole ring. This unique structure allows it to participate in various chemical reactions, making it a versatile compound for synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against resistant bacterial strains. Studies have shown that this compound can inhibit the growth of various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

For instance, one study reported that derivatives of indole compounds, including this compound, demonstrated effective inhibition against S. aureus with a minimum inhibitory concentration (MIC) as low as 1 μg/mL for MRSA strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. Indole derivatives are known to affect cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit enzymes critical for cell proliferation and induce apoptosis in cancer cells.

A comparative analysis of similar compounds revealed that while many indoles exhibit anticancer properties, the specific methylthio substitution in this compound enhances its activity against certain cancer cell lines. For example, molecular docking studies have indicated favorable binding interactions with proteins implicated in cancer pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Targets : The compound may interact with proteins involved in cell signaling and proliferation.
  • Induction of Apoptosis : Evidence suggests that it could promote apoptotic processes through modulation of apoptotic proteins and caspases.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique features:

Compound NameDescriptionUnique Features
Indole-3-acetic acidA plant hormone involved in growthCritical role in plant physiology
1-MethylindoleA simple indole derivative used in organic synthesisLess complex structure
3-MethylthioindoleAn indole derivative with a similar methylthio groupSimilar substitution pattern

The distinct combination of the methylthio group and the indole scaffold in this compound imparts unique chemical reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the promising bioactivity of this compound. For instance:

  • A study published in Nature discussed the synthesis and evaluation of various indole derivatives, noting that those with methylthio substitutions exhibited enhanced biological activities against cancer cell lines .
  • Another investigation into antimicrobial properties confirmed the effectiveness of this compound against resistant bacterial strains, providing a potential avenue for developing new antimicrobial agents .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-methyl-3-methylsulfanyl-1H-indole

InChI

InChI=1S/C10H11NS/c1-7-10(12-2)8-5-3-4-6-9(8)11-7/h3-6,11H,1-2H3

InChI Key

QFNVKZVCOACGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SC

Origin of Product

United States

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